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Compound of Interest

Compound Name: AMS-17

Cat. No.: B12418300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunoprecipitation (IP) of the A Disintegrin

and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting

Enzyme (TACE). ADAM17 is a transmembrane sheddase involved in the processing of

numerous cell surface proteins, playing a critical role in signaling pathways related to

inflammation, cancer, and development. This protocol is designed to guide researchers in

successfully isolating ADAM17 from cell lysates for subsequent analysis.

Introduction
ADAM17 is a key therapeutic target due to its role in releasing soluble forms of various

signaling molecules, including TNF-α and EGFR ligands.[1][2] The ability to effectively

immunoprecipitate ADAM17 is crucial for studying its function, regulation, and interaction with

other proteins. This protocol outlines the necessary reagents, step-by-step procedures, and key

considerations for the successful immunoprecipitation of full-length, membrane-bound

ADAM17.

Data Presentation
The following table summarizes the recommended quantitative parameters for the ADAM17

immunoprecipitation assay. These values are starting points and may require optimization

depending on the cell type and expression levels of ADAM17.
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Parameter
Recommended
Range/Value

Notes

Cell Lysate

Starting Cell Number 1 x 107 to 5 x 107 cells
Adjust based on ADAM17

expression level.

Lysis Buffer Volume 0.5 - 1.0 mL per 107 cells Ensure complete cell lysis.[3]

Protein Concentration 1 - 5 mg/mL
Determine using a standard

protein assay (e.g., BCA).[4]

Antibody

Primary Antibody (anti-

ADAM17)

1 - 10 µg per 1 mg of protein

lysate

The optimal amount should be

determined empirically.

Isotype Control Antibody
Same concentration as primary

antibody

Essential for assessing non-

specific binding.

Beads

Protein A/G Agarose or

Magnetic Beads
20 - 50 µL of bead slurry per IP

The choice between Protein A

or G depends on the antibody

isotype.[5]

Incubation Times

Lysate Pre-clearing 30 - 60 minutes at 4°C
Reduces non-specific binding

to the beads.[6]

Antibody-Lysate Incubation
2 hours to overnight at 4°C

with rotation

Longer incubation may

increase yield but also

background.

Bead-Antibody-Lysate

Incubation
1 - 4 hours at 4°C with rotation

Washing and Elution

Number of Washes 3 - 5 times
To remove non-specifically

bound proteins.[5]
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Wash Buffer Volume 0.5 - 1.0 mL per wash

Elution Buffer Volume 20 - 50 µL
Should be at least equal to the

bead volume.[7]

Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of ADAM17.

Materials and Reagents
Cells: Cell line expressing ADAM17.

Antibodies:

Primary anti-ADAM17 antibody suitable for IP.

Isotype control IgG.

Beads: Protein A/G agarose or magnetic beads.

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold.

Lysis Buffer (RIPA Buffer is recommended for membrane proteins): 50 mM Tris-HCl pH

7.4-8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.

[3] Immediately before use, add protease and phosphatase inhibitor cocktails.

Wash Buffer: Lysis buffer or a milder buffer such as PBS with 0.1% Tween-20.

Elution Buffer:

Denaturing: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).

Non-denaturing (for activity assays): 0.1 M glycine-HCl, pH 2.5-3.0.

Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5.
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Procedure
1. Cell Lysis

Culture cells to the desired confluency.

Wash cells twice with ice-cold PBS.

Add ice-cold lysis buffer to the cell pellet or plate.[3]

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[3]

Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4]

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate.

2. Pre-clearing the Lysate (Recommended)

Add Protein A/G beads to the cleared lysate.

Incubate with gentle rotation for 30-60 minutes at 4°C.[6]

Pellet the beads by centrifugation or using a magnetic rack.

Carefully transfer the supernatant to a new tube.

3. Immunoprecipitation

Add the primary anti-ADAM17 antibody to the pre-cleared lysate. For a negative control, add

an equivalent amount of isotype control IgG to a separate tube of lysate.

Incubate with gentle rotation for 2 hours to overnight at 4°C.

Add Protein A/G beads to the antibody-lysate mixture.

Incubate with gentle rotation for 1-4 hours at 4°C.
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4. Washing

Pellet the beads.

Carefully remove and discard the supernatant.

Add wash buffer, resuspend the beads, and incubate for 5 minutes with gentle rotation at

4°C.

Pellet the beads and discard the supernatant.

Repeat the wash step 2-4 more times.

5. Elution

For Denaturing Elution (for Western Blotting):

After the final wash, remove all supernatant.

Resuspend the beads in 1X SDS-PAGE sample buffer.

Boil the sample at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the

beads.

Pellet the beads, and the supernatant containing the eluted protein is ready for SDS-

PAGE.

For Non-denaturing Elution (for functional assays):

After the final wash, remove all supernatant.

Add non-denaturing elution buffer to the beads and incubate for 5-10 minutes at room

temperature with gentle agitation.

Pellet the beads and carefully transfer the supernatant to a new tube.

Immediately neutralize the eluate by adding neutralization buffer.
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Visualizations
ADAM17 Immunoprecipitation Workflow
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Click to download full resolution via product page

Caption: Workflow of the ADAM17 Immunoprecipitation Assay.

Logical Relationships in Troubleshooting IP

Problem
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Caption: Troubleshooting guide for common IP issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.neb.com/en/protocols/0001/01/01/immunoprecipitation-using-protein-ag-magnetic-beads
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-magnetic
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-magnetic
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/protein-ip-coip-pulldown-support/protein-ip-coip-pulldown-support-getting-started.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-purification-isolation-support-center/protein-ip-coip-pulldown-support/protein-ip-coip-pulldown-support-getting-started.html
https://www.benchchem.com/product/b12418300#protocol-for-adam17-immunoprecipitation-assay
https://www.benchchem.com/product/b12418300#protocol-for-adam17-immunoprecipitation-assay
https://www.benchchem.com/product/b12418300#protocol-for-adam17-immunoprecipitation-assay
https://www.benchchem.com/product/b12418300#protocol-for-adam17-immunoprecipitation-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12418300?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

